N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C29H36N4O and its molecular weight is 456.634. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemistry and Synthetic Utility
N,N-Dimethylbenzamide and N,N-dimethylacetamide dimethyl acetals, closely related to the structure of interest, interact with vicinal cis-diols to produce cyclic α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals. These compounds serve as temporary protecting groups for vicinal diols, enabling selective benzoylation and acetylation under controlled conditions. Such chemical reactivity underlines the potential of the chemical structure for synthetic organic chemistry applications, especially in the formation of protecting groups and the facilitation of selective organic reactions (Hanessian & Moralioglu, 1972).
Biological Evaluation for Antimicrobial Properties
Thiazolidinone derivatives, incorporating elements of the chemical structure of interest, have been synthesized and assessed for antimicrobial activity. These compounds exhibit potent antimicrobial effects against a variety of bacterial and fungal strains, highlighting the chemical structure's potential as a backbone for developing antimicrobial agents (Patel, Kumari, & Patel, 2012).
Nonlinear Optical Properties for Optical Applications
Derivatives incorporating the dimethylamino and phenylpiperazinyl groups have been explored for their third-order nonlinear optical properties. These studies demonstrate that such compounds exhibit significant potential for applications in optical devices, such as optical limiters, by showing a switchover from saturable absorption to reverse saturable absorption with increasing excitation intensity. This property is crucial for the development of optical materials and devices tailored for specific light-management applications (Rahulan et al., 2014).
Development of Fluorescent Molecular Probes
The chemical framework discussed has been utilized to develop new fluorescent solvatochromic dyes. These dyes show strong solvent-dependent fluorescence correlated with solvent polarity, suggesting their utility in developing ultra-sensitive fluorescent molecular probes. Such probes could significantly advance the study of biological events and processes, providing valuable tools for bioimaging and diagnostics (Diwu et al., 1997).
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O/c1-22-18-23(2)20-25(19-22)29(34)30-21-28(24-10-12-26(13-11-24)31(3)4)33-16-14-32(15-17-33)27-8-6-5-7-9-27/h5-13,18-20,28H,14-17,21H2,1-4H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBZKBNYTKBVDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.